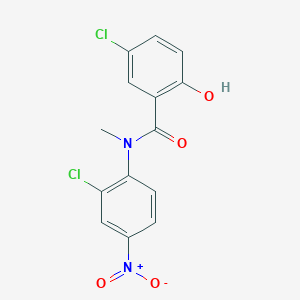
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its molecular formula C14H10Cl2N2O3S and a molecular weight of 357.217 g/mol . This compound is often used in early discovery research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide typically involves the reaction of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. The process includes the formation of an amide bond through a condensation reaction. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
科学研究应用
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. It is known to inhibit glucose uptake and oxidative phosphorylation, leading to a disruption of cellular energy production. This mechanism is particularly effective against certain types of parasites and cancer cells .
相似化合物的比较
Similar Compounds
Niclosamide: 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, known for its anthelmintic properties.
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: A similar compound with a methylthio group instead of a hydroxy group.
Uniqueness
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
64401-13-4 |
|---|---|
分子式 |
C14H10Cl2N2O4 |
分子量 |
341.1 g/mol |
IUPAC 名称 |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17(12-4-3-9(18(21)22)7-11(12)16)14(20)10-6-8(15)2-5-13(10)19/h2-7,19H,1H3 |
InChI 键 |
USUVXQSQDLXPRY-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


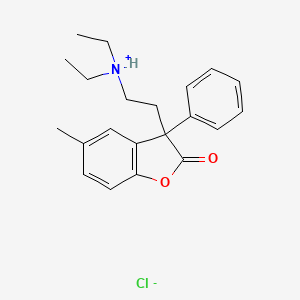

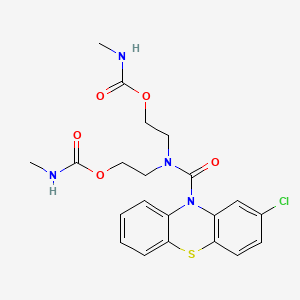
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
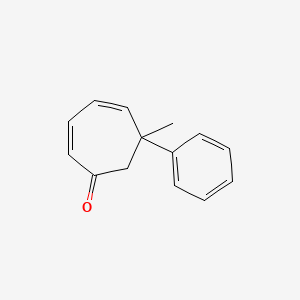

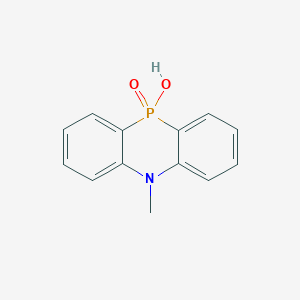

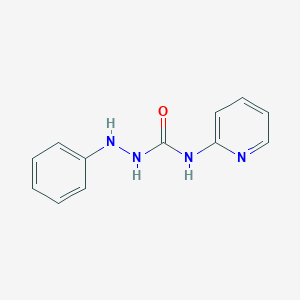
acetate](/img/structure/B14494907.png)

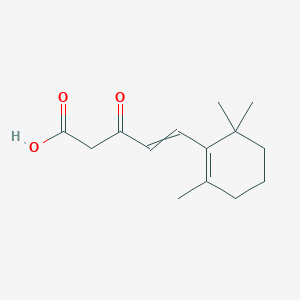
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)

